molecular formula C26H38O8 B14471718 1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester CAS No. 67923-78-8

1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester

Cat. No.: B14471718
CAS No.: 67923-78-8
M. Wt: 478.6 g/mol
InChI Key: AZGNFCHJLUYTRT-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester is an organic compound derived from 1,2,4,5-benzenetetracarboxylic acid. This ester is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2,4,5-benzenetetracarboxylic acid, diisooctyl ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with isooctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Chemical Reactions Analysis

1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 1,2,4,5-benzenetetracarboxylic acid and isooctanol in the presence of an acid or base.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Substitution: The ester can undergo substitution reactions where the ester group is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester has several applications in scientific research:

    Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

    Biology: The ester is used in the synthesis of various biologically active compounds.

    Medicine: It is used in drug formulation and delivery systems due to its ability to modify the physical properties of pharmaceutical compounds.

    Industry: The ester is used in the production of coatings, adhesives, and sealants, providing improved performance characteristics.

Mechanism of Action

The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, diisooctyl ester involves its interaction with various molecular targets and pathways. The ester can modify the physical properties of materials by acting as a plasticizer, which enhances the flexibility and durability of polymers. In biological systems, the ester can interact with cellular membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester can be compared with other similar compounds such as:

    1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester: This compound has similar chemical properties but different physical properties due to the presence of methyl groups instead of isooctyl groups.

    1,2,4,5-Benzenetetracarboxylic acid, tetraethyl ester: This compound also has similar chemical properties but different physical properties due to the presence of ethyl groups.

The uniqueness of this compound lies in its ability to provide enhanced flexibility and durability to materials, making it suitable for various industrial applications.

Properties

CAS No.

67923-78-8

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

4,6-bis(6-methylheptoxycarbonyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C26H38O8/c1-17(2)11-7-5-9-13-33-25(31)21-16-22(20(24(29)30)15-19(21)23(27)28)26(32)34-14-10-6-8-12-18(3)4/h15-18H,5-14H2,1-4H3,(H,27,28)(H,29,30)

InChI Key

AZGNFCHJLUYTRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCCCCCC(C)C

Origin of Product

United States

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